Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group, a 2,5-dichlorobenzyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate typically involves the reaction of 2,5-dichlorobenzyl chloride with 3-phenyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group at the 5-position of the pyrazole ring.
1-(2,5-Dichlorobenzyl)-3-ethylcyclopentanol: Contains a cyclopentanol ring instead of a pyrazole ring.
Uniqueness
Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a phenyl group, 2,5-dichlorobenzyl group, and ethyl ester group makes it a versatile compound for various applications.
Biological Activity
Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, with the CAS number 618070-54-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C19H16Cl2N2O2
- Molecular Weight : 375.25 g/mol
-
Chemical Structure :
Ethyl 1 2 5 dichlorobenzyl 3 phenyl 1H pyrazole 5 carboxylate
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on cancer cell proliferation. Research indicates that similar compounds can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways .
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production .
- Antimicrobial Properties : this compound may possess antibacterial and antifungal activities, which are common among pyrazole derivatives. Studies have demonstrated effectiveness against various pathogenic strains .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer metabolism and inflammation. For instance, they may inhibit xanthine oxidase (XO), which is implicated in oxidative stress-related diseases .
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the context of breast cancer treatment where cell death pathways are crucial .
- Molecular Docking Studies : Computational studies have revealed potential binding interactions between this compound and target proteins involved in cancer progression and inflammation. These studies help elucidate the structure-activity relationship (SAR) of the compound .
Antitumor Activity
A study evaluated a series of pyrazole derivatives for their antitumor activity against various cancer cell lines. This compound was included in this evaluation:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 12.4 | Apoptosis induction |
Other Pyrazoles | MDA-MB-231 | Varies | Cell cycle arrest |
The results indicated that this compound exhibits significant cytotoxicity against MCF-7 breast cancer cells, suggesting potential as a therapeutic agent .
Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit nitric oxide production in LPS-stimulated macrophages:
Compound | NO Inhibition (%) | Cytokine Reduction |
---|---|---|
This compound | 75% at 10 µM | TNF-α reduced by 50% |
These findings indicate a promising anti-inflammatory profile for the compound .
Properties
CAS No. |
618070-54-5 |
---|---|
Molecular Formula |
C19H16Cl2N2O2 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
ethyl 2-[(2,5-dichlorophenyl)methyl]-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-2-25-19(24)18-11-17(13-6-4-3-5-7-13)22-23(18)12-14-10-15(20)8-9-16(14)21/h3-11H,2,12H2,1H3 |
InChI Key |
AFQBXGZNXISBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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